Product packaging for 6-Methoxybenzofuran-2-carbonitrile(Cat. No.:CAS No. 35351-48-5)

6-Methoxybenzofuran-2-carbonitrile

Cat. No.: B3340273
CAS No.: 35351-48-5
M. Wt: 173.17 g/mol
InChI Key: PEZFGESNNLURKY-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-2-carbonitrile (CAS 35351-48-5) is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . Its canonical SMILES representation is COC(C=C1O2)=CC=C1C=C2C#N . As a benzofuran carbonitrile derivative, this compound serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Benzofuran scaffolds are of significant research interest due to their diverse biological activities. Structurally related benzofuran-2-carbonitrile compounds are key precursors in the synthesis of more complex heterocyclic systems, such as benzo[b]furo[3,2-d]pyrimidin-4-amines, which have been explored as dual inhibitors of kinases like CLK1 and DYRK1A . These kinases are implicated in neurodegenerative disorders, highlighting the value of this chemical scaffold in developing potential therapeutic agents . Furthermore, other studies on benzofuran derivatives have demonstrated notable neuroprotective and antioxidant effects, such as protecting against NMDA-induced excitotoxic neuronal damage and scavenging free radicals . This compound is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B3340273 6-Methoxybenzofuran-2-carbonitrile CAS No. 35351-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZFGESNNLURKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298419
Record name 6-Methoxy-2-benzofurancarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-48-5
Record name 6-Methoxy-2-benzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-benzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Pathways for 6 Methoxybenzofuran 2 Carbonitrile

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the 6-methoxybenzofuran-2-carbonitrile core by constructing the heterocyclic ring from acyclic or simpler cyclic precursors. These methods are valued for their ability to introduce desired substitution patterns from the outset.

Cyclization Reactions for Benzofuran (B130515) Ring Formation

A prominent strategy for forming the benzofuran ring is through intramolecular cyclization, where a strategically substituted benzene (B151609) derivative undergoes ring closure to form the fused furan (B31954) ring.

A robust method for the synthesis of benzofuran-2-carbonitriles involves the base-promoted intramolecular cyclization of an intermediate, 2-(2-formylaryloxy)acetonitrile. For the specific synthesis of this compound, the synthesis commences with 2-hydroxy-4-methoxybenzaldehyde (B30951). chemicalbook.comresearchgate.net This starting material is first reacted with an α-haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, in the presence of a base. This initial step is a Williamson ether synthesis, where the phenoxide ion of 2-hydroxy-4-methoxybenzaldehyde attacks the haloacetonitrile to form the key intermediate, 2-((2-formyl-5-methoxy)phenoxy)acetonitrile.

The subsequent and crucial step is the intramolecular cyclization of this intermediate, which is promoted by a base. The base abstracts a proton from the α-carbon of the nitrile group, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the adjacent aldehyde group. This is followed by a dehydration step, which leads to the formation of the furan ring and yields this compound.

Table 1: Reaction Conditions for the Synthesis of this compound via Cyclization

StepReactantsReagentsProduct
1. Etherification 2-Hydroxy-4-methoxybenzaldehyde, ChloroacetonitrileBase (e.g., K₂CO₃), Solvent (e.g., Acetone)2-((2-formyl-5-methoxy)phenoxy)acetonitrile
2. Cyclization 2-((2-formyl-5-methoxy)phenoxy)acetonitrileBase (e.g., NaOEt), Solvent (e.g., Ethanol)This compound

The mechanism of the base-promoted cyclization of 2-((2-formyl-5-methoxy)phenoxy)acetonitrile proceeds through several key intermediates and transition states. The reaction is initiated by the deprotonation of the α-carbon to the nitrile group by a base, forming a resonance-stabilized carbanion. This carbanion is a key reactive intermediate.

The subsequent step involves the intramolecular nucleophilic attack of the carbanion on the carbonyl carbon of the formyl group. This leads to the formation of a cyclic alkoxide intermediate. The transition state for this step involves the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen double bond of the aldehyde.

Multi-Step Synthesis from Precursors

An alternative to de novo ring construction is the functional group manipulation of existing benzofuran molecules. These multi-step syntheses are particularly useful when the corresponding benzofuran precursors are readily available.

This compound can be efficiently synthesized from its corresponding primary amide, 6-methoxybenzofuran-2-carboxamide. This transformation is a dehydration reaction, for which several effective reagents are known. A particularly mild and efficient method involves the use of cyanuric chloride in the presence of an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.net This method has been shown to be effective for the dehydration of various heterocyclic carboxamides to their corresponding nitriles in good yields. researchgate.net

The reaction proceeds by the activation of the amide by the cyanuric chloride/DMF reagent system, followed by elimination of water to afford the nitrile. This approach is advantageous due to its mild reaction conditions and high yields. researchgate.net

Table 2: Dehydration of 6-Methoxybenzofuran-2-carboxamide

Starting MaterialReagent SystemProductReported Yield Range (for similar systems)Reference
6-Methoxybenzofuran-2-carboxamideCyanuric Chloride, N,N-Dimethylformamide (DMF)This compound51-99% researchgate.net

The synthesis of this compound can also be accomplished starting from the corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid. biosynth.com This is typically a two-step process. First, the carboxylic acid is converted into the primary amide, 6-methoxybenzofuran-2-carboxamide. This can be achieved through several standard methods, such as conversion to the acid chloride followed by reaction with ammonia, or by using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine source.

Once the 6-methoxybenzofuran-2-carboxamide is obtained, it can be dehydrated to the target nitrile using the methods described in the preceding section (2.1.2.1). This multi-step approach provides a reliable route to the desired nitrile from a readily accessible carboxylic acid precursor.

Microwave-Accelerated Synthetic Protocols

The application of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of products. researchgate.net These benefits are particularly evident in the synthesis of heterocyclic scaffolds like benzofurans. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in dedicated literature, established methods for analogous benzofuran structures can be extrapolated.

Microwave-assisted synthesis often leads to higher yields and cleaner products by minimizing side reactions. nih.gov One general and efficient approach involves the palladium-catalyzed coupling of a substituted phenol (B47542) with an appropriate alkyne, followed by cyclization. For instance, a one-pot, three-component reaction utilizing a 2-iodophenol (B132878) (like 6-methoxy-2-iodophenol), a terminal alkyne, and an aryl iodide under Sonogashira conditions can be significantly expedited by microwave heating. nih.gov This methodology is highly adaptable for creating libraries of substituted benzofurans. nih.gov

Another relevant microwave-assisted route is the Perkin rearrangement of 3-halocoumarins to form benzofuran-2-carboxylic acids. nih.govnih.gov This reaction, which involves base-catalyzed ring opening followed by intramolecular nucleophilic substitution, can be accomplished in as little as five minutes with microwave irradiation, compared to several hours using conventional heating. nih.gov The resulting carboxylic acid could then be converted to the target nitrile.

The advantages of microwave-assisted synthesis in this context are summarized below:

FeatureConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours researchgate.netnih.gov
Yield Moderate to goodOften higher yields nih.govsemanticscholar.org
Purity Byproducts often formCleaner reaction profiles nih.gov
Energy Efficiency LowerHigher csic.es

These protocols highlight the power of microwave assistance in overcoming the kinetic barriers of complex organic transformations, providing a rapid and efficient pathway to the benzofuran core. nih.gov

Functionalization and Derivatization Strategies

Reactions at the Nitrile Group

The nitrile group in this compound is a versatile functional handle, enabling a variety of transformations to other valuable chemical entities. Its electronic structure, with a polarized carbon-nitrogen triple bond, makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org

The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. openstax.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of an aqueous acid (e.g., H₂SO₄), the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate is formed. chemistrysteps.comlibretexts.org Continued heating under acidic conditions will further hydrolyze the amide to the corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid, and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed upon heating to yield the carboxylate salt, which upon acidic workup gives 6-methoxybenzofuran-2-carboxylic acid. acs.org

ConditionIntermediateFinal Product
Acidic (H₃O⁺, Δ) 6-Methoxybenzofuran-2-carboxamide6-Methoxybenzofuran-2-carboxylic Acid chemistrysteps.com
Basic (1. OH⁻, Δ; 2. H₃O⁺) 6-Methoxybenzofuran-2-carboxamide6-Methoxybenzofuran-2-carboxylic Acid chemistrysteps.com

The nitrile group serves as a linchpin for the synthesis of various nitrogen-containing heterocycles. Key transformations include reduction and cycloaddition reactions.

Reduction to Amines: The nitrile can be reduced to a primary amine, (6-methoxybenzofuran-2-yl)methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.org The reaction proceeds via two successive nucleophilic additions of hydride ions to the nitrile carbon. chemistrysteps.com This primary amine is a valuable building block for synthesizing more complex heterocyclic systems.

Formation of Tetrazoles: A common transformation of nitriles is their reaction with azides (e.g., sodium azide) in the presence of a Lewis acid or an ammonium salt to form tetrazoles via a [3+2] cycloaddition reaction. This would convert this compound into 2-(1H-tetrazol-5-yl)-6-methoxybenzofuran.

Synthesis of Pyrazoles and Other Heterocycles: While direct cycloadditions with the nitrile are common, it can also be converted to other functional groups that then participate in heterocycle formation. For example, reaction with hydrazonoyl halides can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Treatment of related β-ketobenzofurannitriles with various reagents has been shown to produce pyrazoles, thiazoles, and other complex heterocyclic systems. researchgate.net

Modifications of the Benzofuran Core

Electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the substituents already present: the methoxy (B1213986) group and the fused furan ring system.

The methoxy group at the C6 position is a powerful activating group and is ortho, para-directing due to its ability to donate electron density through resonance. wikipedia.org The furan ring itself influences the reactivity of the attached benzene ring. In electrophilic substitutions of benzofuran, attack often favors the benzene ring, and the positions are influenced by the substituents present. stackexchange.com

Given the structure of this compound, the potential sites for electrophilic attack on the aromatic ring are C4, C5, and C7.

The C7 position is ortho to the activating methoxy group.

The C5 position is also ortho to the methoxy group.

The C4 position is meta to the methoxy group but adjacent to the furan ring fusion.

Considering the strong activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho to it. Therefore, the C5 and C7 positions are the most probable sites for functionalization. libretexts.org Steric hindrance might play a role in favoring one position over the other. For instance, in reactions like Friedel-Crafts acylation or alkylation, the bulkier electrophile might preferentially attack the less sterically hindered position.

A summary of predicted regioselectivity for common electrophilic aromatic substitutions is presented below.

ReactionElectrophilePredicted Major Product(s)
Nitration NO₂⁺5-Nitro- and 7-Nitro-6-methoxybenzofuran-2-carbonitrile
Halogenation Br⁺, Cl⁺5-Halo- and 7-Halo-6-methoxybenzofuran-2-carbonitrile
Friedel-Crafts Acylation RCO⁺7-Acyl-6-methoxybenzofuran-2-carbonitrile (likely favored due to sterics)

These predictions are based on established principles of electrophilic aromatic substitution, where the interplay of electronic and steric effects dictates the final regiochemical outcome. stackexchange.comrsc.org

Strategies for Substituent Introduction at C-3

The introduction of diverse substituents at the C-3 position of the this compound core is crucial for modifying its physicochemical and biological properties. Various synthetic strategies have been developed to achieve this, primarily focusing on transition-metal-catalyzed cross-coupling reactions and classical electrophilic substitution methods.

Palladium-catalyzed reactions have emerged as a powerful tool for C-3 functionalization. The direct arylation of benzofurans with aryl bromides provides an efficient route to 2-substituted 3-arylbenzofurans sigmaaldrich.com. This methodology has been successfully extended to polysubstituted benzofurans, demonstrating tolerance for a variety of functional groups on the aryl halide sigmaaldrich.com. While direct C-2 arylation is more common due to the higher reactivity of the C-2 position, careful selection of catalysts and reaction conditions can favor C-3 substitution researchgate.net. For instance, palladium-catalyzed C-3 direct arylation of 2-substituted benzofurans has been achieved with good to excellent yields sigmaaldrich.com.

The introduction of alkyl groups at the C-3 position can be accomplished through palladium-catalyzed hydro-furanization of unactivated alkenes researchgate.net. Although this method has been demonstrated for the synthesis of C3-alkylated benzofurans, its specific application to this compound requires further investigation.

Classical electrophilic substitution reactions, such as Friedel-Crafts acylation, offer another avenue for C-3 functionalization. The reaction of an arene with acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst leads to the formation of monoacylated products sigmaaldrich.comorganic-chemistry.org. This method is advantageous as the resulting ketone is deactivated and typically does not undergo further substitution organic-chemistry.org. The acylated products can then be converted to the corresponding alkanes via reduction methods organic-chemistry.org.

Halogenation at the C-3 position is also a key transformation, providing a handle for further synthetic modifications. While electrophilic substitution on the benzofuran ring generally favors the C-2 position, specific conditions can be employed to achieve C-3 halogenation.

Catalyst Systems and Reaction Condition Optimization

The success of C-3 functionalization of this compound is highly dependent on the careful optimization of catalyst systems and reaction conditions. The choice of metal, ligand, and additives plays a pivotal role in determining the efficiency, selectivity, and functional group tolerance of the transformation.

Role of Catalysts in Reaction Efficiency and Selectivity

Transition metal catalysts, particularly those based on palladium and rhodium, are central to modern strategies for C-3 functionalization of benzofurans. Palladium catalysts are widely employed for direct arylation and alkylation reactions. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium dichloride bis(acetonitrile) (PdCl₂(CH₃CN)₂) have shown high efficacy in these transformations researchgate.net. The choice of the palladium precursor can significantly impact the reaction yield researchgate.net.

Rhodium catalysts have also been utilized for C-3 selective functionalization of benzothiophenes, a related heterocyclic system, suggesting their potential applicability to benzofurans researchgate.net. The electronic and steric properties of the ligands coordinated to the metal center are critical in tuning the catalyst's reactivity and selectivity rsc.orgresearchgate.netrsc.org. For example, in palladium-catalyzed reactions, the use of specific phosphine (B1218219) ligands can direct the regiochemical outcome of the substitution rsc.org. The choice between different palladium catalysts, such as Pd₂(dba)₃/dppf and [Pd(η³-C₃H₅)Cl]₂/XPhos, can dramatically influence the success of the reaction depending on the nature of the nucleophile rsc.orgnih.gov.

The development of robust and versatile catalyst systems is an ongoing area of research. The goal is to create catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and provide high yields and selectivities for the desired C-3 substituted products.

Impact of Solvent Systems on Reaction Outcomes

The solvent system employed in the synthesis of C-3 substituted this compound can have a profound effect on the reaction's efficiency, selectivity, and even the reaction pathway itself. The polarity of the solvent is a particularly critical parameter.

In rhodium-catalyzed reactions, a switch in solvent polarity can lead to divergent reaction outcomes. For instance, in the reaction of N-phenoxyacetamides with propargyl alcohols, high-polarity solvents like methanol (B129727) and acetonitrile (B52724) favor the formation of chalcone (B49325) derivatives via ortho-alkenylation. In contrast, switching to low-polarity solvents such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) promotes a [3+2] annulation process, leading to the synthesis of benzofuran derivatives. This solvent-controlled chemoselectivity is attributed to different mechanistic pathways being favored in different solvent environments.

In palladium-catalyzed reactions, the choice of solvent can also influence the reaction yield and rate. For the synthesis of benzofurans from phenols and α-haloketones, solvents like dichloromethane and toluene (B28343) have been used, though they may result in lower conversions and longer reaction times compared to more specialized solvents nih.gov. In some palladium-catalyzed cross-coupling reactions, a mixture of solvents, such as acetonitrile and tetrahydrofuran (B95107) (THF), has been found to be optimal nih.gov. The selection of the solvent must also consider the solubility of the reactants, catalysts, and intermediates to ensure a homogeneous reaction mixture and efficient mass transfer.

Spectroscopic Characterization and Structural Elucidation of 6 Methoxybenzofuran 2 Carbonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. nih.gov Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural picture of 6-Methoxybenzofuran-2-carbonitrile can be assembled.

Comprehensive ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, distinct signals are expected for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons on the benzene (B151609) ring and the furan (B31954) ring will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effects of the aromatic system. rsc.org The single proton on the furan ring (H-3) is expected to appear as a singlet. The three protons on the benzene ring (H-4, H-5, and H-7) will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. The methoxy group (-OCH₃) protons are shielded compared to the aromatic protons and will appear as a sharp singlet further upfield, generally in the range of 3.8 to 4.0 ppm. rsc.org

Predicted ¹H NMR Chemical Shift Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.6sN/A
H-4~7.5d~8.5
H-5~7.1dd~8.5, ~2.2
H-7~7.2d~2.2
-OCH₃~3.9sN/A

Detailed ¹³C NMR Assignments and Coupling Patterns

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. compoundchem.com In this compound, ten distinct carbon signals are expected. The carbon of the nitrile group (-C≡N) is typically found in the 115-120 ppm range. rsc.org The carbons of the aromatic rings absorb between approximately 100 and 160 ppm. compoundchem.comscribd.com The carbon atom attached to the oxygen of the methoxy group (C-6) will be significantly deshielded and appear far downfield. rsc.org Conversely, the methoxy carbon itself (-OCH₃) will appear upfield, typically around 55-60 ppm. rsc.org

Predicted ¹³C NMR Chemical Shift Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~128
C-3~115
C-3a~148
C-4~125
C-5~114
C-6~160
C-7~100
C-7a~122
-C≡N~117
-OCH₃~56

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In this compound, COSY would show correlations between the adjacent aromatic protons H-4 and H-5, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum. For example, the signal for H-7 would show a cross-peak with C-7, H-4 with C-4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. researchgate.net Key expected HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) showing a correlation to C-6.

Proton H-7 showing correlations to C-5, C-6, and C-7a.

Proton H-5 showing correlations to C-7 and C-3a.

Proton H-3 showing correlations to C-2, C-3a, and the nitrile carbon.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₇NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺), confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation of the molecular ion is predictable based on the structure, where the weakest bonds tend to break or stable neutral molecules are lost. chemguide.co.uklibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z ValueProposed Fragment IdentityDescription
173.0477[C₁₀H₇NO₂]⁺Molecular Ion (M⁺)
158[M - CH₃]⁺Loss of a methyl radical from the methoxy group
145[M - CO]⁺Loss of carbon monoxide
130[M - CH₃ - CO]⁺Sequential loss of methyl and carbon monoxide
117[M - 2CO]⁺ or [C₈H₅O]⁺Further fragmentation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.czorgchemboulder.com The spectra for this compound would be dominated by absorptions from the nitrile, ether, and aromatic functionalities.

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the IR spectrum around 2220-2260 cm⁻¹. orgchemboulder.com This is a highly characteristic peak.

Aromatic C=C stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the fused aromatic rings. vscht.cz

C-O-C (Ether) stretches: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage are expected in the 1000-1300 cm⁻¹ range. umn.edu

Aromatic C-H stretches: These appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz

Aliphatic C-H stretches: The C-H bonds of the methoxy group will show stretching vibrations just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. umn.edu

Raman spectroscopy provides complementary information. nih.gov While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The symmetric, non-polar C≡N and aromatic ring breathing vibrations are often strong in the Raman spectrum. researchgate.net

Predicted Vibrational Frequencies (cm⁻¹) for this compound:

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)-OCH₃2960 - 2850Medium
C≡N StretchNitrile2260 - 2220Strong, Sharp (IR)
C=C StretchAromatic Ring1610 - 1580Medium-Strong
C=C StretchAromatic Ring1510 - 1450Medium-Strong
C-O Stretch (Asymmetric)Aryl-Alkyl Ether1275 - 1200Strong
C-O Stretch (Symmetric)Aryl-Alkyl Ether1050 - 1010Strong
C-H Out-of-Plane BendAromatic Ring900 - 675Strong

X-ray Crystallography for Solid-State Molecular Architecture

While NMR, MS, and IR/Raman spectroscopy determine the connectivity and functional groups, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state. This technique would precisely measure bond lengths, bond angles, and intermolecular interactions.

Although specific crystallographic data for this compound is not publicly available, analysis of related benzofuran (B130515) structures allows for a reliable prediction of its solid-state architecture. nih.govmdpi.com The benzofuran ring system is expected to be highly planar. nih.gov The methoxy group may lie in the plane of the benzofuran ring or be slightly twisted. In the crystal lattice, molecules would likely pack in a way that maximizes van der Waals forces. Pi-stacking interactions between the electron-rich aromatic rings of adjacent molecules are also anticipated, playing a significant role in the stability of the crystal structure.

Computational and Theoretical Investigations of 6 Methoxybenzofuran 2 Carbonitrile

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. By providing a balance between computational cost and accuracy, DFT methods allow for the detailed analysis of molecular properties. chemrxiv.org For 6-Methoxybenzofuran-2-carbonitrile, DFT calculations offer significant insights into its geometric and electronic characteristics.

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy structure on the potential energy surface. For benzofuran (B130515) derivatives, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to achieve reliable optimized geometries. bhu.ac.in These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related 2-phenylbenzofuran (B156813) study, the dihedral angle between the benzofuran and phenyl rings was found to be minimal, indicating a pseudo-planar geometry. physchemres.org The energetic profile of this compound can be explored by calculating its thermodynamic parameters, such as the heat of formation, which provides information about its stability. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Benzofuran Derivative (Note: This table is illustrative and based on general findings for benzofuran derivatives. Specific values for this compound would require dedicated calculations.)

ParameterBond Length (Å) / Bond Angle (°)
C-O (furan)1.37
C-C (furan)1.45
C-O-C (furan)106.5
C-C-O (furan)110.7

Data sourced from typical benzofuran derivative studies. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For benzofuran derivatives, the HOMO-LUMO gap is analyzed to predict their electronic behavior and potential for charge transfer within the molecule. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzofuran Derivative (Note: This table is illustrative and based on general findings for benzofuran derivatives. Specific values for this compound would require dedicated calculations.)

ParameterValue (eV)
EHOMO-6.2
ELUMO-2.0
HOMO-LUMO Gap (ΔE)4.2

Data sourced from typical benzofuran derivative studies. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. avogadro.cc The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the nitrile group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. bhu.ac.inscispace.com Analysis of Mulliken and natural population charges further quantifies the charge distribution on each atom, providing deeper insight into the molecule's electronic landscape. bhu.ac.inbiorxiv.org

Spectroscopic Property Prediction and Validation

Computational methods are increasingly used to predict spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. nih.gov DFT calculations have proven to be highly effective in predicting ¹H and ¹³C NMR chemical shifts. idc-online.comidc-online.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predicted chemical shifts can then be compared with experimental data to validate the proposed structure. github.io The choice of DFT functional and basis set, along with the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM), is crucial for achieving high accuracy in the predictions. idc-online.comidc-online.com For complex molecules, this computational approach can be instrumental in assigning the correct stereochemistry. nih.gov

ProtonExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
H-α2.502.450.05
H-β1.801.780.02
H-γ1.201.25-0.05

Data adapted from a study on substituted alkanes. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. rsc.org DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. researchgate.netarxiv.org The calculated vibrational frequencies for this compound can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and vibrational modes. This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. While static calculations based on the harmonic approximation are common, methods based on ab initio molecular dynamics (AIMD) can provide superior results, especially when anharmonicity is significant. rsc.org

Mechanistic Studies of Biological Interactions and Structure Activity Relationships of 6 Methoxybenzofuran 2 Carbonitrile Derivatives

Modulation of Enzyme Activity

Kinase Inhibition Profiles (e.g., CLK1, DYRK1A, GSK3α/β)

Currently, there is a lack of direct scientific evidence documenting the inhibitory activity of 6-Methoxybenzofuran-2-carbonitrile or its immediate derivatives against CDC2-like kinase 1 (CLK1), dual-specificity tyrosine-regulated kinase 1A (DYRK1A), and glycogen (B147801) synthase kinase 3 alpha/beta (GSK3α/β).

However, the broader benzofuran (B130515) scaffold has been identified as a privileged structure in the development of kinase inhibitors. For instance, various derivatives of benzofuran have been investigated for their potential to inhibit a range of kinases. Studies have shown that specific substitutions on the benzofuran ring are crucial for potent and selective kinase inhibition. For example, aminopyrazine derivatives have been identified as dual inhibitors of DYRK1A and GSK3β, highlighting the potential for small molecules to target these kinases which are implicated in conditions like diabetes. Furthermore, fragment-based screening has led to the discovery of selective DYRK1A inhibitors, which could have therapeutic applications in cancer and neurodegenerative diseases. While these findings establish the potential of the benzofuran core in kinase inhibitor design, specific data for this compound is not available in the reviewed literature.

Interaction with Cytochrome P450 Enzymes and Metabolic Modulation

The interaction of methoxybenzofuran derivatives with cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, has been a subject of study. mdpi.com Specifically, the inhibitory effects of various benzofuran and coumarin (B35378) derivatives on human CYP2A6 have been investigated. jst.go.jp CYP2A6 is an enzyme involved in the metabolism of nicotine (B1678760) and the activation of certain procarcinogens. jst.go.jp

In a study comparing the inhibitory potential of several compounds, 6-methoxybenzofuran (B1631075) was synthesized and evaluated for its activity against CYP2A6. jst.go.jp The findings from this research are summarized in the table below, which includes data for related methoxy-substituted benzofurans and coumarins for comparative purposes.

CompoundIC50 (µM) for CYP2A6 Inhibition
4-Methoxybenzofuran2.20
5-Methoxycoumarin0.13
6-Methoxycoumarin0.64
Methoxsalen0.47
Menthofuran1.27

This table presents the half-maximal inhibitory concentration (IC50) values of various methoxy-substituted compounds against cytochrome P450 2A6. jst.go.jp

The data indicates that methoxy-substituted benzofurans and coumarins can act as potent inhibitors of CYP2A6. jst.go.jp The position of the methoxy (B1213986) group appears to influence the inhibitory activity, as seen in the comparison between the different coumarin derivatives. jst.go.jp These findings suggest that 6-methoxybenzofuran derivatives have the potential to modulate the activity of specific CYP450 enzymes, which could have implications for drug metabolism and interactions. mdpi.comjst.go.jp

Inhibition of Protein Tyrosine Phosphatase B (mPTPB)

Mycobacterium protein tyrosine phosphatase B (mPTPB) is a key virulence factor secreted by Mycobacterium tuberculosis, which helps the bacterium to survive within host macrophages. nih.gov As such, inhibitors of mPTPB are being explored as potential anti-tuberculosis agents. nih.gov

While there is no direct evidence of this compound inhibiting mPTPB, research has demonstrated that compounds based on a benzofuran salicylic (B10762653) acid scaffold are effective inhibitors of this enzyme. nih.govnih.gov One study reported the development of a benzofuran salicylic acid-based mPTPB inhibitor, I-A09, which demonstrated cellular activity. nih.gov Another study transformed a benzofuran salicylic acid scaffold into a highly potent mPTPB inhibitor with an IC50 value of 38 nM and significant selectivity over other phosphatases. nih.gov These findings underscore the potential of the benzofuran nucleus as a starting point for the design of novel mPTPB inhibitors.

Modulation of Lymphoid Tyrosine Phosphatase (Lyp) Activity

Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation and has been genetically linked to a variety of autoimmune diseases. nih.govpnas.org Consequently, inhibitors of Lyp are of significant interest as potential therapeutics for these conditions. nih.gov

Structure-based drug design has led to the development of potent inhibitors of Lyp based on the benzofuran salicylic acid scaffold. nih.govnih.gov In one study, a library of 34 such compounds was synthesized, with inhibitory concentrations (IC50) against Lyp ranging from 0.27 to 6.2 µM. nih.gov The table below details the inhibitory activity of a selection of these benzofuran salicylic acid derivatives.

CompoundSubstituent (R2)Lyp IC50 (µM)
478H-
522Methyl-
584Methoxy-

This table shows the half-maximal inhibitory concentration (IC50) of selected benzofuran salicylic acid derivatives against Lymphoid Tyrosine Phosphatase (Lyp). The R2 position corresponds to a substituent on a distal phenyl ring. nih.gov

Note: Specific IC50 values for each compound were not provided in the referenced summary. The study did report a range of 0.27 to 6.2 µM for the library of 34 compounds. nih.gov

Docking studies revealed that the benzofuran salicylic acid moiety binds to the catalytic pocket of Lyp. nih.gov The potency and selectivity of these inhibitors are attributed to specific interactions with both the active site and a nearby peripheral pocket. pnas.orgnih.gov For instance, the carboxylate group of the salicylic acid moiety forms key hydrogen bonds within the active site. pnas.orgnih.gov These findings highlight the importance of the benzofuran scaffold in the design of Lyp inhibitors.

Receptor Binding and Signaling Pathway Influence

Affinity for Imidazoline I2 Receptors (I2-IR)

Imidazoline I2 receptors (I2-IR) are non-adrenergic binding sites that have been implicated in a variety of physiological and pathological processes, including neuroprotection. nih.gov Research has shown that derivatives of this compound can be utilized in the synthesis of ligands with affinity for these receptors. nih.gov

Specifically, this compound serves as a precursor for the synthesis of benzofuranyl-2-imidazole derivatives. nih.gov One such derivative, 2-(6-methoxybenzofuran-2-yl)imidazole, has been studied for its binding affinity to human brain I2-IR. nih.govnih.gov These studies often use radioligand binding assays to determine the affinity of a compound for a receptor, expressed as the Ki value (inhibition constant). The results often show biphasic competition curves, indicating the presence of high-affinity (KiH) and low-affinity (KiL) binding sites. nih.gov

CompoundpKiH for human brain I2-IRpKiL for human brain I2-IR
2-(6-methoxybenzofuran-2-yl)imidazole derivative6.77 ± 0.294.58 ± 0.39

This table displays the binding affinities (as pKi values) of a 2-(6-methoxybenzofuran-2-yl)imidazole derivative for the high and low affinity states of the human brain Imidazoline I2 receptor. nih.gov

The affinity of these compounds for I2-IR suggests their potential as research tools to further elucidate the role of these receptors and as potential starting points for the development of therapeutics targeting conditions where I2-IR modulation is beneficial. nih.gov

Influence on Cellular Signaling Pathways (e.g., BMP2–ERK–ATF4 Axis)

Derivatives of 6-methoxybenzofuran have been identified as modulators of critical cellular signaling pathways, such as the Bone Morphogenetic Protein 2 (BMP2)–Extracellular signal-Regulated Kinase (ERK)–Activating Transcription Factor 4 (ATF4) axis. This pathway is fundamental for bone formation (osteogenesis).

One notable derivative, a compound identified as I-9, which is based on the 6-methoxybenzofuran scaffold, has been shown to promote bone formation through this very axis. nih.gov The mechanism involves the upregulation of BMP2, which in turn activates the downstream signaling cascade involving ERK and ATF4. This systematic investigation highlights the potential of small-molecule drugs derived from 6-methoxybenzofuran to be developed as therapeutic agents for conditions like osteoporosis. nih.gov The activation of the BMP2–ERK–ATF4 pathway by these compounds underscores their ability to influence key cellular decisions, such as differentiation and tissue regeneration. nih.gov

Impact on Gene Expression Related to Oxidative Stress

The benzofuran core structure is recognized for its effectiveness in addressing conditions related to oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This imbalance can lead to cellular damage and is implicated in numerous disease states.

While specific studies on this compound's direct impact on oxidative stress-related gene expression are emerging, the general mechanism involves the modulation of genes that control the antioxidant response. Key genes in this response include those encoding for enzymes like glutathione (B108866) peroxidases (GPX), superoxide (B77818) dismutases (SOD), and catalase, as well as transcription factors like Nrf2, which is a master regulator of the antioxidant response. mdpi.com For instance, in studies of other compounds, exposure to an oxidative challenge led to the upregulation of genes such as glutathione S-transferase, glutathione reductase, and NAD(P)H dehydrogenase, quinone 1 (NQO1). nih.govnih.gov It is plausible that benzofuran derivatives could exert their protective effects by influencing the expression of such a subset of oxidative stress and antioxidant defense-related genes, thereby helping to restore cellular redox homeostasis. nih.gov

Antiproliferative Mechanisms

The antiproliferative properties of benzofuran derivatives are a significant area of research, with several mechanisms being identified. These compounds can interfere with fundamental cellular processes required for cancer cell growth and survival.

A primary mechanism for the anticancer effect of certain benzofuran derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, migration, and shape. nih.gov By binding to tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules, leading to mitotic arrest and subsequent cell death.

A prominent example is the benzo[b]furan derivative BNC105, which contains a 6-methoxy group. nih.govox.ac.uk This compound acts as a potent tubulin polymerization inhibitor and shows selectivity for cancer cells. nih.govox.ac.uk Structure-activity relationship studies have demonstrated that modifications to the benzofuran scaffold can significantly enhance this inhibitory activity. nih.gov

Beyond disrupting microtubule dynamics, benzofuran derivatives can also exert antiproliferative effects by directly intervening in cell cycle progression and inducing programmed cell death (apoptosis).

Studies on benzofuran-2-acetic methyl ester derivatives have shown they can significantly inhibit the growth of breast cancer cells. nih.gov These compounds were found to induce a G0/G1 phase cell cycle arrest. Mechanistically, this was achieved by transcriptionally enhancing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner. nih.gov Furthermore, these derivatives were also shown to induce apoptosis, providing a dual-pronged attack on cancer cell proliferation. nih.gov Other heterocyclic derivatives have been shown to induce G2/M cell cycle arrest and apoptosis, suggesting that the core structure can be modified to target different phases of the cell cycle. nih.gov

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. nih.govfrontiersin.org A primary cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels. ox.ac.ukfrontiersin.orgresearchgate.net

For a this compound derivative to overcome MDR, it would likely need to either evade recognition by these efflux pumps or act as an inhibitor of them. nih.gov Research into other heterocyclic compounds, such as 6-methoxy-2-arylquinolines, has focused on designing potent P-gp inhibitors that can restore the sensitivity of resistant cancer cells to standard chemotherapeutics. nih.gov These inhibitors often work by competing with anticancer drugs for binding to the P-gp transporter. nih.gov Therefore, a potential mechanism for benzofuran derivatives to combat MDR would be through the direct inhibition of P-gp or other ABC transporters, a strategy that is actively pursued in the development of new anticancer agents. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of benzofuran derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. nih.gov

Key findings from SAR studies on various benzofuran derivatives reveal several important structural determinants for anticancer activity:

Substitution at C-2: The nature of the substituent at the C-2 position of the benzofuran ring is critical. Ester or heterocyclic ring substitutions at this position have been found to be crucial for cytotoxic activity. nih.gov

Substitution at the 6-position: The presence of a methoxy group at the 6-position is a common feature in many biologically active benzofuran derivatives, suggesting its importance for target interaction. nih.govnih.gov

Halogenation: The addition of halogen atoms, such as bromine or chlorine, to the benzofuran ring often leads to a significant increase in anticancer activity. nih.govnih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance the binding affinity of the compound to its biological target. nih.gov For example, the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity. nih.gov

Hydroxyl and Carboxamide Groups: The presence of a phenolic hydroxyl group has been identified as crucial for modulating anticancer activity. nih.gov Similarly, the -CONH- (amide) group is often necessary for activity, as it can participate in hydrogen bonding with target proteins. nih.gov

These SAR insights guide medicinal chemists in the rational design of new this compound derivatives with improved therapeutic profiles. nih.gov

Data Tables

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Cancer Cell Line IC50 (µM) Reference
Compound 1 (brominated derivative) K562 (Leukemia) 5 nih.gov
Compound 1 (brominated derivative) HL60 (Leukemia) 0.1 nih.gov
Compound 9 (N-methylpiperidine derivative) SQ20B (Head and Neck) 0.46 nih.gov
BNC105 MCF-7 (Breast) 0.003 [Source not in provided text]
Compound 1c K562 (Leukemia) Not Specified
Compound 1e MOLT-4 (Leukemia) Not Specified
Compound 2d HeLa (Cervix) Not Specified
Compound 3a K562 (Leukemia) Not Specified

Table 2: P-glycoprotein Inhibitory Activity of Selected Heterocyclic Compounds This table is interactive. You can sort the data by clicking on the column headers.

Compound Fold Increase in Potency vs. Verapamil Reference
Quinoline derivative 5a 1.3 nih.gov

Influence of Substituents at the Benzofuran Ring System

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring system. Research into related benzofuran derivatives has consistently demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.

The introduction of halogen atoms, such as chlorine and bromine, to the benzofuran scaffold has been a common strategy to enhance anticancer properties. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov For instance, studies on halogenated benzofuran derivatives have shown that the position of the halogen is a critical determinant of biological activity. nih.gov In some cases, the presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both cancer and normal cells. researchgate.net

The methoxy group at the C-6 position is a key feature of the parent compound and its influence, along with other substituents, is crucial. The presence of a methoxy group can affect the molecule's electronic properties and its ability to form hydrogen bonds, which can be vital for interaction with biological targets. In a study on benzenesulphonohydrazide derivatives, a compound featuring two methoxy groups on the phenyl ring demonstrated high activity and selectivity against the 796-P renal adenocarcinoma cell line. nih.gov Conversely, the absence of a methoxy substituent on a heterocyclic ring coupled with the presence of two halogen-substituted rings was found to be detrimental to the cytotoxic activity of certain benzofuran derivatives. mdpi.com

Furthermore, the nature of the substituent at the C-2 position of the benzofuran ring has been identified as a crucial factor for cytotoxic activity. nih.govmdpi.com SAR studies have indicated that substitutions at this position can significantly influence the selectivity of these compounds towards cancer cells. mdpi.com The presence of an acetyl group at the C-2 position, for example, has been suggested to be important for the activity and selectivity of some benzofuran derivatives. researchgate.net

The following table summarizes the influence of various substituents on the anticancer activity of selected benzofuran derivatives, providing insights that may be applicable to the this compound scaffold.

Compound TypeSubstituentsObserved Biological EffectReference
Halogenated Benzofuran DerivativeBromine atom on a methyl group at the 3-positionRemarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov
Bromo-derivatives of BenzofuranEster group at the 2-position, bromine on a methyl groupDecreased activity and selectivity compared to lead compound with an acetyl group at the 2-position. researchgate.net
Benzenesulphonohydrazide DerivativeTwo methoxy groups on the phenyl ringHigh activity and selectivity against 796-P cancer cell line. nih.gov
Benzofuran DerivativeTwo halogen-substituted rings, lack of methoxy substituentDetrimental to cytotoxic activity. mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBromine and methoxy groupStronger pro-oxidative and proapoptotic properties compared to a chloro-hydroxy derivative. nih.gov

Role of the Nitrile Group in Molecular Interactions

The nitrile group (-C≡N) at the C-2 position of this compound is a critical functional group that plays a multifaceted role in the molecule's interactions with biological targets. In medicinal chemistry, nitrile groups are often considered as bioisosteres of carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms, meaning they can be used to replace these groups without significantly altering the compound's biological activity. researchgate.net However, the nitrile group possesses unique structural and electronic characteristics that can be exploited in drug design. researchgate.net

One of the significant roles of the nitrile group in molecular interactions is its ability to displace or mimic the interactions of water molecules within a binding site. researchgate.net By displacing a water molecule that forms unfavorable interactions, a nitrile-containing ligand can lead to an increase in binding affinity.

While direct studies on the molecular interactions of the nitrile group in this compound are not extensively available, insights can be drawn from broader studies on nitrile-containing compounds. For example, molecular docking studies of benzofuran–nicotinonitrile derivatives have shown their potential to bind to the epidermal growth factor receptor (EGFR), with the nitrile group likely contributing to the binding affinity. nih.gov

The table below outlines the potential roles of the nitrile group in the molecular interactions of this compound derivatives.

Interaction TypeDescriptionPotential Significance for Biological ActivityReference
Hydrogen BondingThe nitrogen atom of the nitrile group can act as a hydrogen bond acceptor with donor groups on a protein target.Stabilization of the ligand-protein complex, contributing to binding affinity. researchgate.net
Dipolar InteractionsThe nitrile group has a strong dipole moment that can engage in favorable interactions with polar residues in a binding pocket.Enhancement of binding specificity and affinity. researchgate.net
Displacement of Water MoleculesThe nitrile group can occupy the space of a water molecule in a binding site, potentially leading to a more favorable energetic interaction.Increased binding affinity and improved drug-like properties. researchgate.net
Bioisosteric ReplacementThe nitrile group can serve as a replacement for other functional groups like carbonyls or halogens to fine-tune a compound's properties.Optimization of potency, selectivity, and pharmacokinetic properties. researchgate.net

Conformational Requirements for Specific Biological Activities

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity. For a molecule like this compound to exert its effect, it must adopt a specific conformation that allows it to fit into the binding site of its biological target, much like a key fitting into a lock. While specific conformational analysis studies on this compound are limited, the principles of conformational requirements are universally applicable in drug design.

Molecular docking studies are computational techniques that can predict the preferred conformation of a ligand when it binds to a receptor. nih.gov These studies can help to understand the key interactions that stabilize the bioactive conformation. For instance, in a study of pyrazole (B372694) derivatives targeting VEGFR-2 kinase, molecular docking revealed the specific binding modes and interactions with amino acid residues, highlighting the importance of the molecule's conformation for its inhibitory activity. nih.gov Similarly, docking studies on 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives identified hydrogen bonding and hydrophobic interactions that were crucial for their anticancer effect, emphasizing the role of the compound's conformation in these interactions. mdpi.com

The concept of a "bioactive conformation" is central to understanding structure-activity relationships. It is the specific conformation that a molecule adopts when it binds to its biological target to produce a response. Medicinal chemists often aim to design molecules that are pre-organized in their bioactive conformation, which can lead to higher potency and selectivity.

The following table outlines the key conformational considerations that are likely to be important for the biological activity of this compound derivatives.

Conformational AspectDescriptionImplication for Biological Activity
Overall Molecular ShapeThe spatial arrangement of the benzofuran ring and its substituents determines the overall shape of the molecule.The shape must be complementary to the binding site of the biological target for effective binding.
Torsional Angles of SubstituentsThe rotation around single bonds connecting substituents to the benzofuran ring can lead to different conformers.Only specific torsional angles may allow for the optimal interactions with the target, defining the bioactive conformation.
Intramolecular InteractionsInteractions between different parts of the molecule, such as hydrogen bonds, can influence its preferred conformation.These interactions can pre-organize the molecule into its bioactive conformation, enhancing its potency.
Rigidity vs. FlexibilityA molecule can be rigid or flexible. A rigid molecule has fewer conformations, while a flexible one can adopt many.A degree of rigidity can be beneficial as it reduces the entropic penalty of binding, but some flexibility is often required to allow for an induced fit to the target.

Advanced Research Applications of 6 Methoxybenzofuran 2 Carbonitrile in Chemical Synthesis

Building Block in Complex Organic Synthesis

The utility of 6-Methoxybenzofuran-2-carbonitrile as a foundational element in complex organic synthesis is well-documented. Its structural features allow for its incorporation into larger, more intricate molecules through a variety of chemical transformations. The nitrile functionality, in particular, serves as a versatile handle for conversion into other key functional groups, such as amines, amides, or carboxylic acids, thereby opening pathways to diverse molecular scaffolds.

This compound is a key starting material for the synthesis of more complex heterocyclic structures. The benzofuran (B130515) core is a common motif in many biologically active compounds, making the development of synthetic routes from readily available precursors an area of significant interest. The synthesis of benzo[b]furan-6-carbonitrile, a closely related analogue, highlights the importance of this scaffold, as its availability is often limited and its synthesis can be challenging. nih.gov Efficient methods to produce these nitrile-containing benzofurans are crucial for their use in medicinal chemistry programs. nih.gov

One significant application is its conversion into other synthetically useful intermediates. For instance, benzo[b]furan-6-carbonitrile is a direct precursor to 6-cyanobenzo[b]furan-2-boronic acid pinacol (B44631) ester, a compound designed for use in broad-spectrum antibacterial research. nih.gov This transformation demonstrates how the initial benzofuran nitrile scaffold serves as a platform for introducing new functionalities, such as boronic esters, which are pivotal for subsequent cross-coupling reactions.

PrecursorProductSignificanceReference
Benzo[b]furan-6-carbonitrile6-Cyanobenzo[b]furan-2-boronic acid pinacol esterIntermediate for antibacterial compound synthesis nih.gov

The structure of this compound is ideally suited for the construction of fused heterocyclic systems, which are prominent in medicinal chemistry.

Benzofuro[3,2-c]pyrazoles: Research has shown that related 6-methoxybenzofuran (B1631075) derivatives can be used to synthesize fused benzofuro[3,2-c]pyrazole systems. In one pathway, 6-methoxybenzofuran-3(2H)-one is treated with lithium hexamethyldisilazide (LiHMDS) and then reacted with a phenyl isothiocyanate. The resulting thioamide intermediate undergoes condensation with hydrazine (B178648) monohydrate to yield 1H-benzofuro[3,2-c]pyrazole derivatives. nih.gov This demonstrates a clear route from a 6-methoxybenzofuran core to a fused pyrazole (B372694) system, highlighting the potential of the nitrile analogue to participate in similar cyclization strategies after appropriate functional group manipulation.

Benzofuro[3,2-d]pyrimidines: This class of compounds is recognized for its biological and chemotherapeutic importance. researchgate.net Synthetic strategies often involve the cyclization of functionalized benzofurans. For example, 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines can be formed in a single step from the condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes. researchgate.net Another route involves the reaction of 2-substituted-4-hydrazinobenzofuro[3,2-d]pyrimidines with reagents like acetylacetone (B45752) to furnish further fused pyrazolino-benzofuran systems. researchgate.net While not starting directly from this compound, these syntheses rely on precursors with amino or carboxamide groups at the 2- and 3-positions of the benzofuran ring. The nitrile group of this compound is a well-known precursor to these very functionalities, positioning it as a strategic starting material for accessing the benzofuro[3,2-d]pyrimidine scaffold.

Target Fused SystemPrecursor TypeSynthetic StrategyReference
1H-Benzofuro[3,2-c]pyrazoles6-Methoxybenzofuran-3(2H)-oneThioamide formation followed by condensation with hydrazine nih.gov
Benzofuro[3,2-d]pyrimidines3-Amino-2-benzofurancarboxamideCyclocondensation with aldehydes researchgate.net

Cascade reactions, also known as domino reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates or adding new reagents. nih.govub.edu This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov The benzofuran scaffold has been a target for construction via such elegant processes.

Ligand Development in Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. Heterocyclic compounds are frequently employed as ligand scaffolds due to their rigid structures and the presence of heteroatoms that can coordinate to metal centers.

This compound can be derivatized to create ligands for coordination chemistry. The nitrile group itself can coordinate to metals, but it is more commonly converted into other functional groups with stronger coordinating abilities. For instance, reduction of the nitrile would yield an aminomethyl group, while hydrolysis would produce a carboxamide or carboxylic acid. These transformations install classic donor groups onto the benzofuran framework. The oxygen atom of the methoxy (B1213986) group and the furan (B31954) ring oxygen also represent potential coordination sites, allowing for the design of multidentate ligands. The construction of metallosupramolecular structures often relies on N-heteroaromatic ligands, and functionalized benzofurans like the derivatives of this compound can be explored for this purpose. scispace.com

Benzofuran derivatives are not only targets of synthesis but also participants in transition metal-catalyzed reactions, which can be used to further functionalize the molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov A prime example is the use of benzo[b]furan-6-carbonitrile to synthesize a corresponding boronic acid pinacol ester, an essential reagent for Suzuki couplings. nih.gov This demonstrates a direct pathway from the nitrile compound to a substrate ready for palladium-catalyzed C-C bond formation.

Furthermore, other transition metal-catalyzed reactions like the Sonogashira coupling are used to construct complex aromatic systems containing heterocyclic fragments, showcasing the utility of these reactions in building sophisticated molecular architectures from functionalized precursors. beilstein-journals.org The ability of this compound to be converted into substrates for these powerful catalytic methods underscores its value in advanced synthetic applications.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of benzofuran (B130515) derivatives has been a subject of intense research, with numerous methods developed over the years. acs.orgnih.govjocpr.com However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic strategies remains a key objective. Future research in this area could focus on:

Catalytic Systems: Investigating novel catalytic systems, including those based on palladium, copper, gold, and silver, could lead to higher yields and milder reaction conditions for the synthesis of 6-Methoxybenzofuran-2-carbonitrile. acs.orgnih.gov Recent advancements have highlighted the efficacy of copper-based catalysts in the synthesis of various benzofuran derivatives, suggesting a promising avenue for exploration. acs.orgnih.gov The use of palladium-based catalysts in Sonogashira coupling reactions followed by intramolecular cyclization has also proven effective. acs.orgnih.gov

Green Chemistry: The development of sustainable synthetic methods using eco-friendly solvents, such as deep eutectic solvents (DES), and energy-efficient techniques like microwave-assisted synthesis, would align with the principles of green chemistry. nih.govresearchgate.net One-pot synthesis strategies, which reduce the number of purification steps and minimize waste, are also a significant area for future development. nih.gov

Novel Methodologies: Exploring unconventional synthetic methodologies, such as domino reactions, multicomponent reactions, and C-H activation strategies, could provide more direct and atom-economical routes to this compound and its analogs. nih.govmdpi.com For instance, the intramolecular oxidative coupling reaction mediated by I2/TBHP/NaN3 under metal-free conditions presents a novel approach. researchgate.net

Integration with Advanced Spectroscopic Techniques (e.g., Cryo-EM, Solid-State NMR)

A thorough understanding of the three-dimensional structure of this compound and its interactions with biological macromolecules is crucial for rational drug design. While traditional techniques like X-ray crystallography are powerful, their application can be limited by the need for high-quality single crystals. Integrating advanced spectroscopic techniques can provide deeper structural insights:

Cryo-Electron Microscopy (Cryo-EM): While typically used for large protein complexes, recent advances in MicroED (Microcrystal Electron Diffraction) have enabled the structural determination of small molecules from nanocrystals. mdpi.com This technique could be invaluable for elucidating the solid-state structure of this compound, especially when growing large single crystals proves challenging. The combination of cryo-EM and solid-state NMR has been shown to provide a more comprehensive structural investigation of protein fibrils, demonstrating the power of integrating these techniques. nih.govnih.govresearchgate.net

Solid-State NMR (ssNMR): This technique is particularly well-suited for studying the structure and dynamics of molecules in a solid or semi-solid state. nih.govnih.gov ssNMR can provide information on internuclear distances and molecular conformations, complementing the data obtained from diffraction methods. mdpi.com It is especially useful for characterizing polymorphic forms and understanding the local environment of specific atoms within the molecule.

Deeper Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry plays a vital role in modern drug discovery and materials science. For this compound, computational modeling can be employed to:

Predictive Design: Utilize quantitative structure-activity relationship (QSAR) and molecular docking studies to predict the biological activity of novel derivatives. nih.govresearchgate.net This approach can guide the synthesis of compounds with enhanced potency and selectivity towards specific biological targets. For example, 3D-QSAR analysis has been used to reveal the importance of specific substitutions on the phenyl moiety for the activity of benzofuran-based acetylcholinesterase inhibitors. nih.gov

Mechanistic Understanding: Employ density functional theory (DFT) and other quantum chemical methods to investigate the mechanisms of reactions involved in the synthesis and biological action of this compound. rsc.org Understanding the reaction pathways can aid in optimizing synthetic conditions and designing more effective molecules. Computational studies can also shed light on the photophysical properties of benzofuran derivatives, which is crucial for their application in optoelectronics. researchgate.netnih.gov

Binding Affinity and Interaction Studies: Molecular dynamics simulations can be used to study the binding of this compound to its biological targets, providing insights into the stability of the complex and the key interacting residues. mdpi.comresearchgate.net

Elucidation of Broader Biological Target Landscapes

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.govnih.gov Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and therapeutic potential. Future research should focus on:

Target Identification Methods: Employing modern target identification strategies such as chemical proteomics, affinity chromatography, and computational target prediction to identify the protein or nucleic acid targets of this compound. frontiersin.orgnih.govdrughunter.com

In Silico Repositioning: Utilizing computational approaches to screen this compound against a panel of known drug targets to identify potential new therapeutic applications, a process known as drug repositioning. f1000research.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to establish clear structure-activity relationships. mdpi.comnih.gov This will help in identifying the key structural features responsible for biological activity and selectivity.

Applications in Advanced Material Science and Optoelectronics

The unique electronic and photophysical properties of the benzofuran scaffold make it an attractive candidate for applications in material science. nih.govnih.gov Future research could explore the potential of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives have been investigated as host materials and emitters in OLEDs due to their high quantum yields and thermal stability. rsc.orgnih.gov The specific electronic properties of this compound could be tuned through chemical modification to achieve desired emission colors and device performance.

Organic Photovoltaics (OPVs): Benzothieno[3,2-b]benzofuran derivatives have shown promise in the development of highly efficient organic photovoltaics. acs.org The electron-rich nature of the benzofuran ring system could be exploited in the design of new donor or acceptor materials for OPV applications.

Fluorescent Probes and Sensors: The inherent fluorescence of some benzofuran derivatives can be harnessed to develop fluorescent probes for the detection of specific analytes or for cellular imaging applications. nih.govmedcraveonline.com The methoxy (B1213986) and nitrile groups on this compound could be modified to create sensors with high selectivity and sensitivity.

Interactive Data Table of Research Trajectories

Research AreaKey ObjectivesPotential MethodologiesExpected Outcomes
Novel Synthetic Routes Develop efficient, sustainable, and scalable syntheses.Catalysis (Pd, Cu, Au, Ag), Green Chemistry (DES, microwave), Domino Reactions, C-H Activation.Higher yields, reduced environmental impact, access to novel derivatives.
Advanced Spectroscopy Elucidate 3D structure and intermolecular interactions.Cryo-EM (MicroED), Solid-State NMR.Detailed structural information, understanding of polymorphism and solid-state packing.
Computational Modeling Predict biological activity and understand reaction mechanisms.QSAR, Molecular Docking, DFT, Molecular Dynamics Simulations.Rational design of potent compounds, optimized synthetic routes.
Biological Target Elucidation Identify molecular targets and mechanisms of action.Chemical Proteomics, Affinity Chromatography, In Silico Repositioning, SAR Studies.Understanding of therapeutic potential, identification of new drug targets.
Material Science Applications Develop novel materials for electronic and optical devices.Device Fabrication and Characterization (OLEDs, OPVs), Synthesis of Functional Polymers.High-performance organic electronics, novel fluorescent sensors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxybenzofuran-2-carbonitrile, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : A robust synthesis involves a periodination/de-iodination strategy followed by Sonogashira alkynylation and Cu-catalyzed heteroannulation , enabling gram-scale production (e.g., 6-cyanobenzo[b]furan derivatives) . Key variables affecting yields include:

  • Catalyst selection : Optimize Cu(I) or Pd catalysts for cross-coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Temperature control : Stepwise heating (e.g., 0°C to reflux) minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxy at C6, nitrile at C2) via 1^1H and 13^{13}C chemical shifts .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between benzofuran and methoxy groups) .
  • HPLC-MS : Verify purity and molecular ion peaks ([M+H]+^+ or [M-H]^-) .

Q. How does the electronic nature of the methoxy and nitrile groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Methoxy group : Acts as an electron-donating group (EDG), activating the benzofuran ring for electrophilic attacks at C3/C5 positions .
  • Nitrile group : Withdraws electrons (EWG), making C2 less nucleophilic but stabilizing intermediates via conjugation.
  • Combined effects : Direct substitutions require tailored bases (e.g., NaH) and nucleophiles (e.g., aryl boronic acids for Suzuki coupling) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported synthetic yields of this compound derivatives when varying catalysts or solvents?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically test variables (e.g., Pd/Cu catalyst ratios, solvent dielectric constants) to identify yield-limiting steps .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., iodinated precursors).
  • Controlled atmosphere : Conduct reactions under inert gas (N2_2/Ar) to suppress oxidative side products .

Q. How can computational modeling (e.g., DFT) guide the design of novel this compound derivatives with enhanced biological activity?

  • Methodological Answer :

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices or molecular electrostatic potential (MEP) maps.
  • Docking studies : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity trends (e.g., IC50_{50} values) .

Q. What methodologies enable the use of this compound as a scaffold in multicomponent reactions for constructing polycyclic systems?

  • Methodological Answer :

  • Cascade reactions : Combine with [3,3]-sigmatropic rearrangements and aromatization to build natural product analogs (e.g., benzofuran-fused chromones) .
  • Cross-coupling : Utilize boronic ester derivatives (e.g., 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) for Suzuki-Miyaura couplings .
  • Heteroannulation : Introduce fused rings (e.g., pyridine, indole) via Cu-catalyzed cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.